molecular formula C11H15BrN2O2 B13094818 5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide

5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide

Cat. No.: B13094818
M. Wt: 287.15 g/mol
InChI Key: QEDKHOHNXAQEQF-UHFFFAOYSA-N
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Description

5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.15 g/mol . This compound is known for its unique structure, which includes a bromine atom, a picolinamide group, and a hydroxy-methylbutyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide typically involves the bromination of picolinamide followed by the introduction of the hydroxy-methylbutyl side chain. One common method includes the use of bromine and a suitable solvent, such as acetic acid, to brominate picolinamide. The resulting intermediate is then reacted with 3-hydroxy-3-methylbutan-2-ylamine under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide involves its interaction with specific molecular targets. The bromine atom and the hydroxy-methylbutyl side chain play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide
  • 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)nicotinamide
  • 5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)isonicotinamide

Uniqueness

5-Bromo-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide is unique due to its specific substitution pattern on the picolinamide ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a hydroxy-methylbutyl side chain makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

5-bromo-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C11H15BrN2O2/c1-7(11(2,3)16)14-10(15)9-5-4-8(12)6-13-9/h4-7,16H,1-3H3,(H,14,15)

InChI Key

QEDKHOHNXAQEQF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)Br

Origin of Product

United States

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